N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
Overview
Description
“N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” is a chemical compound. However, there is limited information available about this specific compound. The closest related compound found is “N-(3-cyanopyridin-2-yl)acetamide” which has a molecular weight of 161.161. It’s important to note that the information might not be fully applicable to “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” due to differences in their chemical structures.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide”. However, the synthesis of related compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates2.Molecular Structure Analysis
The molecular structure of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” is not directly available. However, a related compound “2-[(3-cyanopyridin-2-yl)amino]-N-methylpropanamide” contains a total of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide”. However, related compounds such as cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” are not directly available. However, a related compound “N-(3-cyanopyridin-2-yl)acetamide” is known to be a powder at room temperature with a melting point of 155-157 degrees Celsius1.Scientific Research Applications
1. Synthesis and Chemical Properties
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is involved in the synthesis of various chemical compounds. For example, it plays a role in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions, demonstrating its utility in creating pyridine derivatives using a simple, efficient procedure (Ghorbani‐Vaghei et al., 2013). Another study discusses the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, further highlighting its versatility in chemical synthesis (Rozentsveig et al., 2013).
2. Application in Organic Synthesis
This compound is also used in the field of organic synthesis. For instance, it is involved in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione (Han, 2010). This highlights its role in facilitating complex organic reactions, particularly in the synthesis of pyridinyl-substituted secondary and tertiary sulfonamides.
3. Pharmaceutical Research
In pharmaceutical research, its derivatives are studied for various applications. For example, a new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a derivative, shows potential in pharmaceutical applications due to its unique crystalline properties (Pan & Englert, 2013). This study emphasizes the significance of such compounds in developing new pharmaceutical formulations.
4. Development of Kinase Inhibitors
There is also research exploring the use of related compounds in developing kinase inhibitors for cancer treatment (Wong et al., 2010). This shows the potential of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide derivatives in medicinal chemistry, particularly in creating therapeutic agents.
Safety And Hazards
The safety and hazards of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” are not directly available. However, a related compound “N-(3-cyanopyridin-2-yl)acetamide” has been classified with the signal word “Warning” according to its Material Safety Data Sheet1.
Future Directions
The future directions of “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” are not directly available. However, related compounds such as 3-cyano-2-substituted pyridines have shown potential in the treatment of human diseases, including cancer5. This suggests that “N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide” and similar compounds may have potential applications in medicinal chemistry. Further research is needed to explore these possibilities.
properties
IUPAC Name |
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOJLKHEIDCYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502869 | |
Record name | N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide | |
CAS RN |
73161-37-2 | |
Record name | N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73161-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonamide, N-(3-cyano-2-pyridinyl)-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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